

Application Note & Protocol: Quantification of Fenquizone in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Fenquizone

Cat. No.: B1672534

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This document provides a comprehensive guide for the quantitative determination of **Fenquizone** in human plasma using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended as a robust starting point for method development and validation in a regulated bioanalytical laboratory setting.

Introduction

Fenquizone is a diuretic agent whose pharmacokinetic profile is crucial for establishing its safety and efficacy. Accurate quantification of **Fenquizone** in biological matrices like plasma is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note details a sensitive and reliable HPLC-UV method for the determination of **Fenquizone** in human plasma. The method employs protein precipitation for sample clean-up, followed by reversed-phase chromatographic separation. The method has been developed to be simple, rapid, and suitable for high-throughput analysis.

Experimental

- **Fenquizone** reference standard (purity >99%)
- Internal Standard (IS), e.g., Hydrochlorothiazide (purity >99%)
- HPLC grade acetonitrile and methanol

- Formic acid (analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection	UV at 280 nm
Run Time	10 minutes

Protocols

- Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of **Fenquizone** and the Internal Standard (IS) and dissolve in 10 mL of methanol separately to obtain primary stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare working standard solutions of **Fenquizone** by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

- IS Working Solution (5 µg/mL): Dilute the IS primary stock solution with methanol:water (50:50, v/v) to obtain a working solution of 5 µg/mL.
- Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the **Fenquizone** working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples. Typical concentration ranges are presented in Table 2.

Protein precipitation is a common and effective method for sample clean-up in bioanalysis.[\[1\]](#)[\[2\]](#)

- Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the IS working solution (5 µg/mL) to each tube (except for the blank plasma).
- Vortex briefly for 10 seconds.
- Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[\[3\]](#)[\[4\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an HPLC vial for injection.

Experimental Workflow: Sample Preparation

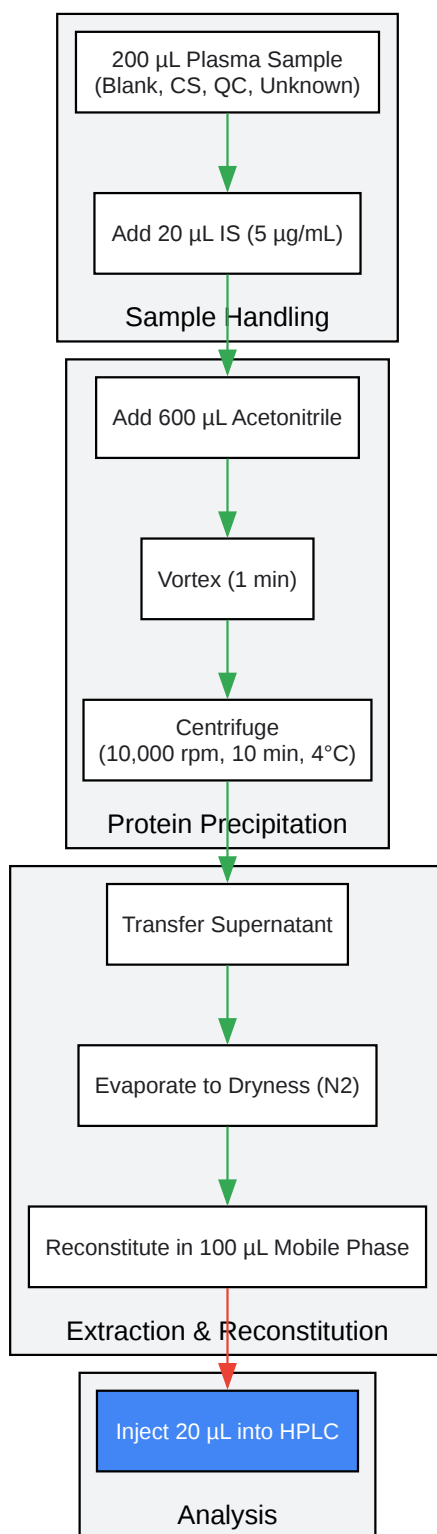


Figure 1: Plasma Sample Preparation Workflow

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Caption: Plasma Sample Preparation Workflow

Method Validation

The bioanalytical method should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[5] Key validation parameters are summarized below.

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Resolution	> 2.0 (between Fenquizone and IS)
RSD of Peak Areas	$\leq 2.0\%$ (for 6 replicate injections)

The linearity of the method is determined by analyzing a series of calibration standards in plasma.

Table 3: Linearity of Calibration Curve

Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r^2)
Fenquizone	50 - 5000	≥ 0.995

The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-Day Precision (%RSD)	Intra-Day Accuracy (%)	Inter-Day Precision (%RSD)	Inter-Day Accuracy (%)
LLOQ	50	< 15%	85 - 115%	< 15%	85 - 115%
Low	150	< 15%	85 - 115%	< 15%	85 - 115%
Mid	2000	< 15%	85 - 115%	< 15%	85 - 115%
High	4000	< 15%	85 - 115%	< 15%	85 - 115%
LLOQ: Lower Limit of Quantification					

The extraction recovery of **Fenquizone** and the IS from plasma is determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 5: Extraction Recovery

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	150	> 85%
Mid	2000	> 85%
High	4000	> 85%

The stability of **Fenquizone** in plasma is assessed under various storage and handling conditions.

Table 6: Stability of **Fenquizone** in Plasma

Stability Condition	Duration	Acceptance Criteria (Bias %)
Bench-top (Room Temperature)	4 hours	± 15%
Freeze-Thaw (3 cycles)	-20 °C to RT	± 15%
Long-term Storage	30 days	± 15%
Post-preparative (Autosampler)	24 hours	± 15%

Analytical Workflow: From Sample to Result

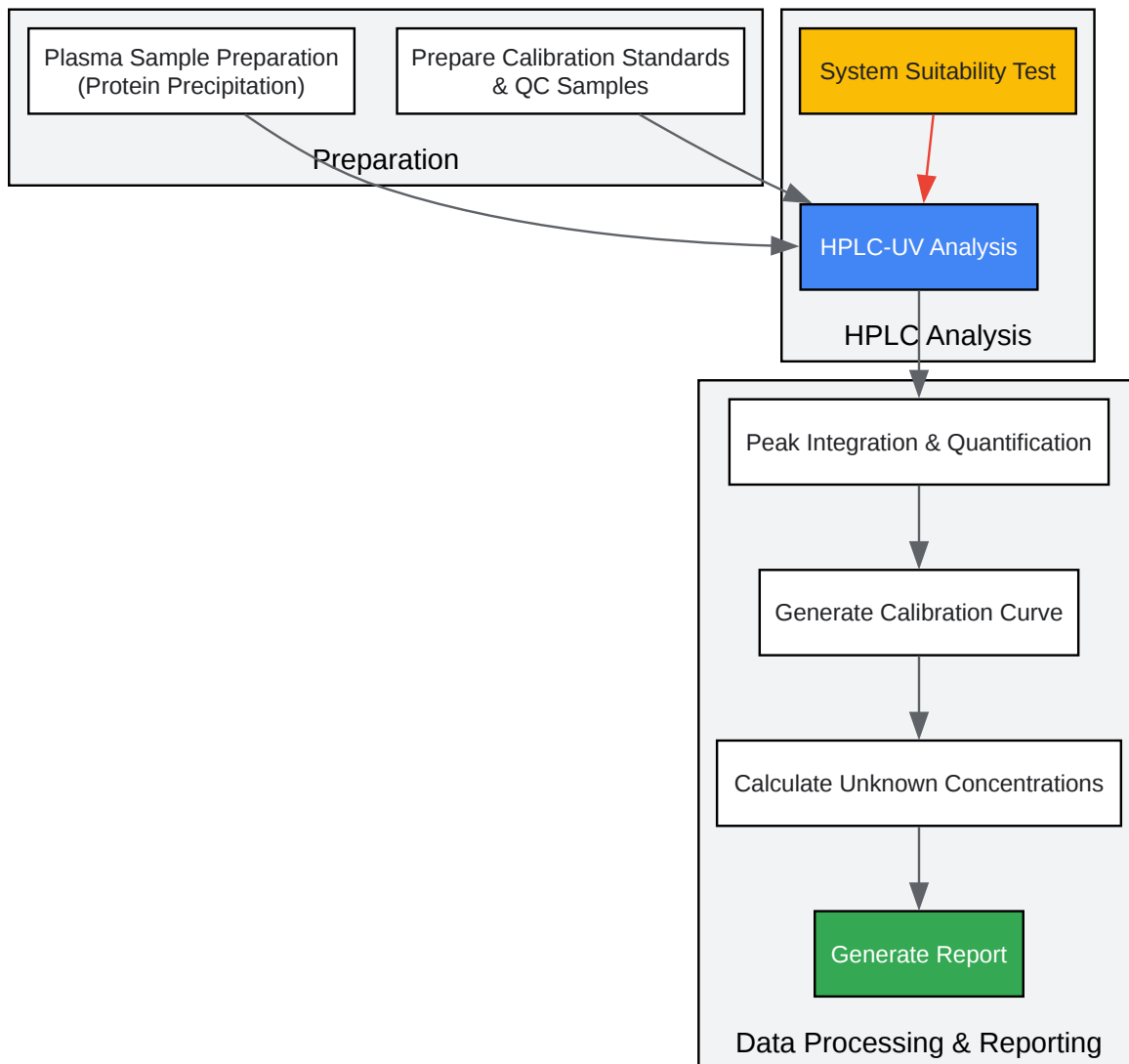


Figure 2: Overall Analytical Workflow

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Caption: Overall Analytical Workflow

Conclusion

The described HPLC-UV method provides a reliable and robust framework for the quantification of **Fenquizone** in human plasma. The protein precipitation sample preparation is straightforward and effective. The method demonstrates good linearity, accuracy, precision, and

recovery, making it suitable for supporting pharmacokinetic and other clinical studies of **Fenquizone**. This application note serves as a detailed protocol that can be adapted and validated in any bioanalytical laboratory.

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